4-Hydroxy-2-nonenoic acid

Catalog No.
S638892
CAS No.
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-nonenoic acid

4-Hydroxy-2-nonenoic acid (HNA) solves the instability and non-specific reactivity of its precursor 4-HNE, providing a reliable tool for oxidative stress research.

  • Stable, non-electrophilic metabolite-avoids protein adduct formation, ensuring clean data.
  • Selective GHB receptor ligand-enables CNS signaling studies without aldehyde cytotoxicity.
  • Ideal negative control for HNE experiments; essential ALDH activity standard for LC-MS/MS.

Global supply available; immediate dispatch.

Product Name

4-Hydroxy-2-nonenoic acid

IUPAC Name

(E)-4-hydroxynon-2-enoic acid

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-8,10H,2-5H2,1H3,(H,11,12)/b7-6+

InChI Key

RLNIWODKAMVILO-VOTSOKGWSA-N

SMILES

CCCCCC(C=CC(=O)O)O

Synonyms

4-hydroxy-2,3-trans-nonenoic acid, 4-hydroxy-2-nonenoic acid

Canonical SMILES

CCCCCC(C=CC(=O)O)O

Isomeric SMILES

CCCCCC(/C=C/C(=O)O)O

4-hydroxynon-2-enoic acid is a medium-chain fatty acid that is non-2-enoic acid substituted at position 4 by a hydroxy group. It is an olefinic fatty acid, a hydroxy fatty acid, a medium-chain fatty acid and a straight-chain fatty acid.

Purity

≥98%

Package Size

0.5 mg, 1 mg, 5 mg

4-Hydroxy-2-nonenoic acid (HNA) is the direct, oxidized metabolite of 4-hydroxy-2-nonenal (HNE), a primary and highly reactive aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids. Formed via detoxification pathways catalyzed by aldehyde dehydrogenases (ALDHs), HNA represents a more stable endpoint of oxidative stress compared to its highly electrophilic precursor. Its procurement is prioritized for studies requiring a stable analytical standard or investigating the specific biological roles of HNE metabolites without the confounding, acute cytotoxicity of the parent aldehyde.

Direct substitution of 4-Hydroxy-2-nonenoic acid (HNA) with its metabolic precursor, 4-hydroxy-2-nonenal (HNE), is invalid for most experimental designs due to fundamental differences in chemical reactivity and biological function. HNE is a potent electrophile that rapidly forms covalent adducts with nucleophilic residues on proteins (cysteine, histidine, lysine), leading to widespread protein modification and acute cytotoxicity. HNA, with its aldehyde group oxidized to a far less reactive carboxylic acid, does not participate in these reactions. This makes HNA essential for applications where the high, non-specific reactivity and short (<2 min) physiological half-life of HNE would otherwise confound experimental results or prevent the study of specific metabolic or signaling pathways.

Unique Receptor Agonism Absent in Aldehyde and Alcohol Analogs

4-Hydroxy-2-nonenoic acid (HNA) is a selective ligand for the gamma-hydroxybutyrate (GHB) receptor, displacing the specific ligand [3H]-NCS382 in human cerebral cortex membranes with an IC50 of 3.9 ± 1.1 µM. This binding activity is significantly attenuated when the carboxyl group of HNA is replaced with an aldehyde (as in 4-hydroxy-2-nonenal, HNE) or an alcohol (as in 1,4-dihydroxy-2-nonene), demonstrating a unique signaling function for the carboxylic acid form.

Evidence DimensionGHB Receptor Binding Affinity (IC50)
Target Compound Data3.9 ± 1.1 µM (in human frontal cerebral cortex membranes)
Comparator Or Baseline4-hydroxy-2-nonenal (HNE) and 1,4-dihydroxy-2-nonene (DHN) show 'attenuated' binding.
Quantified DifferenceSpecific micromolar affinity for HNA, which is significantly reduced in its primary metabolic neighbors.
ConditionsDisplacement assay with [3H]-NCS382 ligand in membrane preparations from human frontal cerebral cortex.

This establishes a specific, non-toxic signaling role for HNA that cannot be replicated by its more reactive or reduced analogs, making it the required compound for studying this pathway.

Superior Chemical Stability for Reproducible Assays and Handling

Unlike its precursor HNE, which has a physiological half-life of less than two minutes due to its high reactivity, 4-Hydroxy-2-nonenoic acid is a stable, oxidized metabolite. HNE's reactivity stems from its α,β-unsaturated aldehyde group, which readily forms adducts with proteins and glutathione. The conversion of this aldehyde to a carboxylic acid in HNA represents a primary detoxification pathway, resulting in a molecule with significantly lower electrophilicity and greater stability, suitable for use as an analytical reference material and in extended experimental protocols.

Evidence DimensionChemical Stability / Physiological Half-Life
Target Compound DataChemically stable detoxification product.
Comparator Or Baseline4-hydroxy-2-nonenal (HNE) has a half-life of < 2 minutes under physiological conditions.
Quantified DifferenceQualitatively significant increase in stability, moving from a highly reactive intermediate to a stable metabolic endpoint.
ConditionsPhysiological conditions (in cells and tissues).

HNA's stability is critical for procurement as it ensures reproducible concentrations in assays and allows for its use as a reliable quantitative standard, which is impossible with the rapidly degrading HNE.

Reduced Cytotoxicity Profile for Isolating Non-Lethal Biological Effects

The parent compound, HNE, is widely recognized as one of the most toxic products of lipid peroxidation, inducing apoptosis at concentrations greater than 10 µM and necrosis at higher levels (40-100 µM). In contrast, 4-Hydroxy-2-nonenoic acid is consistently described as the non-toxic product of HNE detoxification. This stark difference in cytotoxicity is directly linked to the oxidation of the reactive aldehyde to a carboxylic acid. This allows HNA to be used at physiologically relevant concentrations to study specific signaling or metabolic effects without inducing the confounding pathways of cellular stress and death that are characteristic of HNE.

Evidence DimensionCellular Cytotoxicity
Target Compound DataCharacterized as a 'non-toxic' metabolite.
Comparator Or Baseline4-hydroxy-2-nonenal (HNE) induces apoptosis at >10 µM and necrosis at >40 µM.
Quantified DifferenceQualitative shift from a highly cytotoxic agent to a non-toxic metabolite, enabling studies on non-lethal endpoints.
ConditionsIn vitro cell culture models.

Procuring HNA is essential for any experiment aiming to distinguish specific biological activities from the potent, non-specific cytotoxicity of its precursor HNE.

Neuroscience: Investigating Endogenous Ligands for GHB Receptors

Due to its demonstrated selective binding to GHB receptors, which is not shared by its aldehyde or alcohol analogs, this compound is the correct choice for studies on the role of lipid peroxidation metabolites in neuromodulation and specific signaling pathways in the central nervous system.

Analytical Biochemistry: Stable Standard for HNE Detoxification Assays

Given its high chemical stability compared to the rapidly degrading HNE, 4-Hydroxy-2-nonenoic acid serves as an essential and reliable analytical standard for HPLC or LC-MS/MS methods to quantify the activity of aldehyde dehydrogenase (ALDH) enzymes in tissue homogenates or cell lysates.

Toxicology and Cell Biology: Non-Toxic Control for Oxidative Stress Studies

In experimental models of oxidative stress, this compound is the ideal negative control to be used alongside its highly toxic precursor, HNE. This allows researchers to definitively separate the acute cytotoxic effects mediated by HNE's aldehyde group from other potential, non-lethal biological activities of the C9 carbon backbone.

XLogP3

1.7

Wikipedia

(2E)-4-hydroxynon-2-enoic acid

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